Methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-11(15)10-14-13-9(17-10)6-7-3-2-4-8(12)5-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJJXBCGFSLGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(O1)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-chlorobenzyl hydrazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Substitution Reactions
The oxadiazole ring undergoes substitution at the 5-position due to its electron-deficient nature. For instance, the introduction of the (3-chlorophenyl)methyl group occurs via an SN2 mechanism, where the carboxylate anion acts as a nucleophile.
Hydrolysis
The methyl ester undergoes hydrolysis under basic or acidic conditions to regenerate the carboxylic acid. This reaction is reversible and depends on pH .
Nucleophilic Substitution
The oxadiazole ring’s electron-deficient nature allows substitution reactions. For example, the introduction of sulfur-containing groups (e.g., thiones) via reaction with carbon disulfide is common in analogous compounds .
Biological Activity Modulation
Substituents like chlorophenyl groups influence biological activity. For instance, chlorophenyl-substituted oxadiazoles exhibit antimicrobial and anticancer properties, likely due to interactions with enzymes or cellular targets .
Key Functional Groups
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Oxadiazole ring : Electron-deficient heterocycle enabling substitution and cyclization reactions.
-
Methyl ester : Protects the carboxylate group, enhancing stability.
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(3-chlorophenyl)methyl group : Introduces lipophilicity and electronic effects, influencing reactivity and biological activity.
Comparison with Analogous Compounds
Antimicrobial Activity
Oxadiazole derivatives with chlorophenyl substituents show broad-spectrum antimicrobial activity. For example, 5-aryl-1,3,4-oxadiazole-2-thiols exhibit activity against E. coli and P. aeruginosa, suggesting that substituent position and electronic effects are critical .
Anticancer Potential
Compounds like 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrate antiproliferative activity against breast and leukemia cell lines, with IC50 values in the micromolar range . The chlorophenyl group likely enhances binding to cellular targets via hydrophobic interactions.
Scientific Research Applications
Anticancer Properties
The 1,3,4-oxadiazole scaffold has been extensively studied for its anticancer activities. Recent research highlights various derivatives of this compound that exhibit promising cytotoxic effects against multiple cancer cell lines.
Case Studies and Findings
- A study evaluated a series of 1,3,4-oxadiazole derivatives for their antiproliferative activities against various cancer types. Among these, compounds with the oxadiazole ring showed significant inhibition of cancer cell growth at low concentrations (IC50 values ranging from sub-micromolar to micromolar) .
- Specific derivatives of methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate demonstrated high potency against breast cancer (MCF-7) and CNS cancer cell lines, with growth inhibition percentages exceeding 90% in some cases. The mechanism of action was linked to apoptosis induction and cell cycle arrest .
Antimicrobial Activity
In addition to anticancer properties, compounds containing the oxadiazole moiety have shown potential as antimicrobial agents.
Research Insights
- A study highlighted the synthesis of various oxadiazole derivatives that exhibited significant antibacterial and antifungal activities. The presence of the chlorophenyl group was noted to enhance the antimicrobial efficacy .
- The structure-activity relationship (SAR) analysis indicated that modifications on the oxadiazole ring could lead to increased potency against specific microbial strains .
Molecular Interactions and Mechanisms
Understanding the molecular interactions of this compound is crucial for optimizing its therapeutic applications.
Molecular Docking Studies
- Molecular docking studies have been conducted to elucidate how this compound interacts with various biological targets. For instance, docking simulations revealed strong binding affinities to estrogen receptors and other targets implicated in cancer progression .
- The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been confirmed through biochemical assays, indicating its potential as a lead compound for further drug development .
Data Summary Table
| Application | Activity | Target | IC50 Values |
|---|---|---|---|
| Anticancer | Cytotoxicity against MCF-7 | Breast Cancer | Sub-micromolar |
| Antimicrobial | Antibacterial activity | Various Bacterial Strains | Varies by derivative |
| Molecular Interaction | Binding affinity to estrogen receptors | Estrogen Receptor | High binding affinity |
Mechanism of Action
The mechanism of action of Methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects. The chlorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Ethyl 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
- Structural Difference : Ethyl ester group (vs. methyl ester) and 4-chlorophenyl substitution (vs. 3-chlorophenyl).
- Pharmacology : Exhibits moderate anticancer activity against leukemia HL-60(TB) (IC₅₀ = 0.080 µM), comparable to monastrol (IC₅₀ = 0.086 µM) .
- Synthesis : Prepared via cyclization of hydrazide intermediates, with yields >75% .
Methyl 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (3A)
- Structural Difference : 4-Methoxyphenyl substituent (electron-donating group) instead of 3-chlorophenylmethyl.
- Physicochemical Properties : Higher solubility in polar solvents due to the methoxy group, as evidenced by HRMS (ESI) m/z: 250.0823 [M + H]+ .
- Synthesis : Synthesized via catalyst-free visible-light-promoted cyclization (90% yield) .
2-((1H-Indol-2-yl)methyl)-5-(3-Chlorophenyl)-1,3,4-oxadiazole
- Structural Difference : Incorporates an indole moiety linked to the oxadiazole core.
Heterocyclic Analogues with Modified Cores
4-(4-Bromophenyl)-5-(3-Chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a)
S-MK-26 ((S)-5-(((3-Chlorophenyl)methyl)sulphinyl)methyl)thiazole)
- Core Modification : Thiazole ring with sulphinyl group.
Pharmacological Comparison Table
Key Research Findings
Anticancer Potential: Oxadiazole derivatives with chlorophenyl substituents show nanomolar IC₅₀ values in leukemia models, attributed to tubulin polymerization inhibition .
Neuropharmacological Safety: Unlike non-specific DAT inhibitors, chlorophenyl-oxadiazole derivatives avoid reward pathway activation, reducing addiction risk .
Synergistic Hybrids : Combining oxadiazole with dihydropyrimidine (e.g., compound 92) enhances potency 10-fold over monastrol .
Biological Activity
Methyl 5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this oxadiazole derivative, focusing on its antibacterial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a 1,3,4-oxadiazole ring, which is known for its pharmacological versatility. The presence of the chlorophenyl group enhances its lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate carboxylic acid derivatives with hydrazine and carbon disulfide or through cyclization reactions involving substituted phenyl groups. Various synthetic pathways have been explored to optimize yield and purity.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of oxadiazole derivatives, including this compound.
- Minimum Inhibitory Concentration (MIC): Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds similar to this oxadiazole have shown MIC values ranging from 16 to 128 µg/mL against E. coli and Staphylococcus aureus .
- Mechanism of Action: The antibacterial mechanism is believed to involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. Molecular docking studies suggest strong binding affinities to bacterial enzymes crucial for these processes .
Anticancer Activity
This compound has also been investigated for its anticancer properties.
- Cell Line Studies: In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. IC50 values reported range from 5 to 20 µM depending on the specific cell line .
- Mechanistic Insights: The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The compound has been shown to modulate pathways such as PI3K/Akt/mTOR which are critical for cancer cell survival .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays.
- DPPH Scavenging Assay: this compound exhibited significant radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid .
Case Studies and Research Findings
Q & A
Basic Research Question
- ¹H NMR :
- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1610 cm⁻¹ (oxadiazole ring) .
- MS : Molecular ion peak at m/z 266.03 (C₁₂H₁₁ClN₂O₃⁺) with fragmentation patterns consistent with loss of COOCH₃ (45 Da) .
What biological activities have been reported for 1,3,4-oxadiazole derivatives with 3-chlorophenyl substituents, and what experimental models validate these findings?
Advanced Research Question
- Anticancer Activity : Analogous compounds (e.g., dihydropyrimidine-oxadiazole hybrids) exhibit IC₅₀ values of 56–80 nM against leukemia HL-60TB and Molt-4 cell lines, surpassing reference drug monastrol (IC₅₀ = 147–215 nM) .
- Experimental Design :
How does the position of chlorine substitution (e.g., 3-chlorophenyl vs. 4-chlorophenyl) affect the compound’s bioactivity and stability?
Advanced Research Question
- Bioactivity : 3-Chlorophenyl derivatives show enhanced activity in kinase inhibition assays compared to 4-substituted analogs, likely due to improved hydrophobic interactions with target proteins .
- Stability :
What contradictions exist in reported data on this compound’s solubility and formulation strategies?
Q. Data Contradiction Analysis
- Solubility Discrepancies :
- Resolution :
What are the recommended storage conditions to ensure the compound’s stability over long-term studies?
Basic Research Question
- Storage :
- Temperature: –20°C under inert gas (N₂ or Ar).
- Humidity: <30% RH to prevent hydrolysis of the ester group.
- Stability Monitoring :
How can computational modeling (e.g., molecular docking) predict the compound’s mechanism of action?
Advanced Research Question
- Target Identification : Dock against kinases (e.g., EGFR, VEGFR2) using AutoDock Vina.
- Key Interactions :
- Validation : Compare with experimental IC₅₀ data to refine scoring functions .
What synthetic challenges arise in scaling up production, and how can they be mitigated?
Advanced Research Question
- Challenges :
- Exothermic cyclization step requires controlled cooling to avoid side reactions.
- Low yields (<40%) in large batches due to incomplete dehydration.
- Solutions :
How does this compound compare to structurally related 1,3,4-oxadiazoles in terms of pharmacokinetic properties?
Advanced Research Question
| Property | This Compound | 5-Methyl-1,3,4-oxadiazole-2-carboxylate |
|---|---|---|
| LogP (Predicted) | 2.8 | 1.9 |
| Plasma Protein Binding | 92% | 85% |
| Metabolic Stability | t₁/₂ = 45 mins | t₁/₂ = 22 mins |
- Key Insight : The 3-chlorophenyl group increases lipophilicity and metabolic resistance, enhancing bioavailability .
What in vivo models are appropriate for evaluating the compound’s toxicity and efficacy?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
